4-[2-(ETHYLSULFANYL)-7-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]-2-(PIPERIDIN-1-YL)PYRIMIDINE
Overview
Description
4-[2-(Ethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-(piperidin-1-yl)pyrimidine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a triazolopyrimidine core with an ethylsulfanyl group and a piperidinyl substituent, making it a promising candidate for various biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(ethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-(piperidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through the condensation of 3-amino-1,2,4-triazole with an appropriate aldehyde or ketone, followed by cyclization under acidic or basic conditions.
Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions, where an ethylthiol is reacted with a suitable leaving group on the triazolopyrimidine core.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through nucleophilic substitution or reductive amination reactions, using piperidine and an appropriate electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-(piperidin-1-yl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones under mild oxidizing conditions.
Reduction: The triazolopyrimidine core can be reduced to form dihydro derivatives under hydrogenation conditions.
Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives of the triazolopyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[2-(Ethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-(piperidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer treatment.
Biological Studies: It has been used in studies to understand the molecular mechanisms of various diseases, including cancer and neurodegenerative disorders.
Pharmacology: The compound is being investigated for its potential as an anti-inflammatory and antiviral agent.
Industrial Applications: It can be used as a building block for the synthesis of more complex molecules in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-[2-(ethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-(piperidin-1-yl)pyrimidine involves the inhibition of cyclin-dependent kinases (CDKs). By binding to the ATP-binding site of CDKs, the compound prevents the phosphorylation of target proteins, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . This compound also interacts with various molecular targets and pathways involved in inflammation and viral replication .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar triazolopyrimidine core.
Triazolo[4,3-a]pyrimidine: A related compound with different substitution patterns, used in similar biological applications.
Uniqueness
4-[2-(Ethylsulfanyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]-2-(piperidin-1-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of the ethylsulfanyl group enhances its lipophilicity and membrane permeability, while the piperidinyl group improves its binding affinity to target proteins .
Properties
IUPAC Name |
2-ethylsulfanyl-7-methyl-6-(2-piperidin-1-ylpyrimidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7S/c1-3-25-17-21-16-19-11-13(12(2)24(16)22-17)14-7-8-18-15(20-14)23-9-5-4-6-10-23/h7-8,11H,3-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVQIWIIAQKGNGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(C=NC2=N1)C3=NC(=NC=C3)N4CCCCC4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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